molecular formula C15H16Cl2N2S B2768930 4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine CAS No. 329234-89-1

4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Cat. No.: B2768930
CAS No.: 329234-89-1
M. Wt: 327.27
InChI Key: UKETVPRKGSRQLQ-FNORWQNLSA-N
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Description

4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a synthetic organic compound characterized by its unique structural features It contains a dichlorostyryl group, a dimethyl group, and a methylsulfanyl group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Styryl Intermediate: The initial step involves the preparation of the 2,4-dichlorostyryl intermediate through a Wittig reaction. This reaction typically uses a phosphonium ylide and 2,4-dichlorobenzaldehyde under basic conditions.

    Cyclization to Dihydropyrimidine: The styryl intermediate is then subjected to a cyclization reaction with appropriate reagents to form the dihydropyrimidine ring. This step often involves the use of urea or thiourea in the presence of a catalyst such as ammonium acetate.

    Introduction of Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. This can be achieved using methylthiol or a related reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the double bonds or the sulfur atom, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated double bonds or sulfur atoms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is investigated for its use in the development of advanced materials, such as photoresponsive materials and molecular actuators.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorostyryl)benzo[d]oxazole
  • 4-(2,4-Dichlorostyryl)benzo[d]thiazole
  • 2-(2,4-Dichlorostyryl)benzo[d]oxazole

Uniqueness

4-(2,4-Dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is unique due to its specific structural features, such as the presence of both a dichlorostyryl group and a methylsulfanyl group on a dihydropyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2S/c1-15(2)9-12(18-14(19-15)20-3)7-5-10-4-6-11(16)8-13(10)17/h4-9H,1-3H3,(H,18,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKETVPRKGSRQLQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=N1)SC)/C=C/C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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